molecular formula C5H7ClFN3 B13922987 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine

3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine

Katalognummer: B13922987
Molekulargewicht: 163.58 g/mol
InChI-Schlüssel: WVHZPOJSXLLYOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine: is a chemical compound with the molecular formula C5H7ClFN3 and a molecular weight of 163.58 g/mol . This compound is characterized by the presence of a chloro group, a fluoroethyl group, and a pyrazol-4-amine moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloropyrazole with 2-fluoroethylamine in the presence of a suitable base and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazole derivatives, while oxidation reactions can produce corresponding oxides .

Wissenschaftliche Forschungsanwendungen

3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 3-Chloro-1-(2-chloroethyl)pyrazol-4-amine
  • 3-Chloro-1-(2-bromoethyl)pyrazol-4-amine
  • 3-Chloro-1-(2-iodoethyl)pyrazol-4-amine

Comparison: Compared to these similar compounds, 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which can impart different chemical and biological properties. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C5H7ClFN3

Molekulargewicht

163.58 g/mol

IUPAC-Name

3-chloro-1-(2-fluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C5H7ClFN3/c6-5-4(8)3-10(9-5)2-1-7/h3H,1-2,8H2

InChI-Schlüssel

WVHZPOJSXLLYOY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NN1CCF)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.